hupE protein - 147416-34-0

hupE protein

Catalog Number: EVT-1517075
CAS Number: 147416-34-0
Molecular Formula: C6H6N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HupE is primarily sourced from Rhizobium leguminosarum strains, particularly those involved in symbiotic relationships with legumes. The genetic sequences for hupE have been identified and studied extensively, allowing researchers to explore its functions and mechanisms in detail .

Classification

HupE belongs to a class of membrane proteins known as transporters. Specifically, it functions as a nickel transporter, facilitating the uptake of nickel ions necessary for the activity of hydrogenases. The classification of HupE can be further detailed as follows:

  • Type: Membrane Transport Protein
  • Function: Metal Ion Transport (Nickel)
  • Organism: Rhizobium leguminosarum
Synthesis Analysis

The synthesis of HupE protein involves several technical methodologies, primarily focusing on genetic manipulation techniques to study its function and characteristics.

Methods

  1. Polymerase Chain Reaction (PCR): The hupE gene is amplified from genomic DNA using specific primers designed based on the R. leguminosarum genomic sequence. This amplification allows for further cloning and sequencing to understand its structure and function .
  2. Cloning: The amplified hupE gene is cloned into plasmids such as pCR2.1TOPO for sequencing or into suicide vectors for creating mutant strains. This process often involves restriction digestion and ligation techniques .
  3. Mutant Construction: Mutant strains lacking the hupE gene are created through homologous recombination techniques, allowing researchers to study the functional implications of HupE absence in hydrogenase activity and nickel transport .
Molecular Structure Analysis

The molecular structure of HupE has been characterized through various biochemical techniques.

Structure

While specific three-dimensional structural data may not be fully elucidated, it is known that HupE is an integral membrane protein that likely forms a channel or transporter configuration suitable for nickel ion passage.

Data

  • Molecular Weight: Approximately 30 kDa (exact values may vary based on post-translational modifications).
  • Transmembrane Domains: Predicted to contain multiple transmembrane helices facilitating its function as a transporter.
Chemical Reactions Analysis

HupE protein participates in several biochemical reactions critical for nickel transport and hydrogenase activity.

Reactions

  1. Nickel Ion Transport: HupE facilitates the transport of nickel ions across the bacterial membrane, which are essential cofactors for hydrogenase enzymes.
  2. Hydrogenase Synthesis: By supplying nickel ions, HupE indirectly influences the synthesis and activity of hydrogenases that catalyze the conversion of protons to hydrogen gas .

Technical Details

The transport mechanism likely involves conformational changes within HupE that allow for selective binding and release of nickel ions, although detailed kinetic parameters remain to be fully characterized.

Mechanism of Action

The mechanism by which HupE operates involves several steps critical for its function.

Process

  1. Binding: Nickel ions bind to specific sites on the HupE protein.
  2. Transport: Conformational changes facilitate the movement of bound nickel across the membrane.
  3. Release: Nickel ions are released into the cytoplasm where they can be utilized by hydrogenases or other nickel-dependent enzymes .

Data

Research indicates that mutations in hupE can significantly impair hydrogenase activity, demonstrating its essential role in metal ion transport and enzymatic function.

Physical and Chemical Properties Analysis

HupE exhibits various physical and chemical properties relevant to its function as a transporter.

Physical Properties

  • Solubility: Likely soluble in membrane environments; insoluble in aqueous solutions typical for integral membrane proteins.
  • Stability: Stability may depend on environmental factors such as pH and ionic strength.

Chemical Properties

  • pH Sensitivity: Functionality may vary with changes in pH, influencing binding affinity for nickel ions.
  • Metal Affinity: High affinity for nickel ions compared to other divalent cations.
Applications

HupE protein has significant scientific applications, particularly in biotechnology and microbiology.

Scientific Uses

  1. Biohydrogen Production: Understanding HupE's role can enhance biohydrogen production processes by optimizing hydrogenase activity through better metal ion management.
  2. Genetic Engineering: Manipulating hupE expression can serve as a model for studying metal ion transport mechanisms in bacteria.
  3. Symbiotic Studies: Investigating HupE's function can provide insights into plant-microbe interactions, especially regarding nitrogen fixation efficiency .
Structural and Functional Characterization of hupE Protein

Genomic Context and Phylogenetic Classification

Gene Cluster Organization in Rhizobium leguminosarum

The hupE gene is embedded within a conserved hydrogenase-related operon (hupSLCDEFGHIJK-hypABFCDEX) in Rhizobium leguminosarum. This operon encodes proteins essential for the biosynthesis and maturation of [NiFe]-hydrogenase, which catalyzes H₂ oxidation. HupE resides downstream of hypX and upstream of hupF, forming a core genetic unit dedicated to nickel uptake and incorporation into the hydrogenase active site [1] [2]. The operon’s regulatory elements ensure coordinated expression under microaerobic conditions, where hydrogenase activity supports energy metabolism. Key components include:

  • HypABFCDE: Chaperones for Fe-S cluster assembly and nickel insertion.
  • HupCD: Hydrogenase-specific maturation proteases.
  • HupGHIJ: Electron transfer subunits.

Table 1: Gene Components of the hupE-Associated Operon

GeneFunctionRole in Hydrogenase Maturation
hypA/BNickel metallochaperonesNi²⁺ delivery to HypC-HypD complex
hypF/C/D/E/XCarbamoyltransferase, scaffold proteins, CO/CN⁻ biosynthesisActive-site ligand synthesis and metal transfer
hupENickel permeaseHigh-specificity Ni²⁺ uptake
hupFCytosolic nickel-binding proteinIntracellular Ni²⁺ trafficking

Homology with HupE/UreJ Family and Evolutionary Divergence from NiCoT Permeases

HupE belongs to the HupE/UreJ superfamily of transporters, distinct from the NikABCDE ABC transporter and NiCoT (Nickel-Cobalt Transporter) families. Phylogenetic analysis reveals that HupE clusters with UreJ (a urea hydrolysis-associated nickel transporter) in a clade separate from secondary active transporters like NiCoT [1]. Key evolutionary and functional divergences include:

  • Energy-Independent Translocation: Unlike NiCoT permeases, which utilize proton gradients for active transport, HupE functions as a diffusion facilitator without energy coupling [1].
  • Substrate Specificity: HupE selectively transports Ni²⁺ without competition from Mn²⁺, Zn²⁺, or Co²⁺ but is inhibited by Cu²⁺. NiCoT permeases exhibit broader metal promiscuity.
  • Domain Architecture: HupE lacks conserved motifs for metal-dependent ATPases (e.g., His-rich loops in NikA), instead relying on transmembrane histidine residues for Ni²⁺ coordination [1] [2].

Table 2: Phylogenetic and Functional Comparison of Nickel Transporters

Transporter FamilyRepresentative ProteinsEnergy CouplingMetal SpecificityInhibitors
HupE/UreJR. leguminosarum HupEDiffusion facilitatorNi²⁺ > Cu²⁺Cu²⁺
NiCoTH. pylori NixAH⁺-dependent secondaryNi²⁺, Co²⁺Zn²⁺, Cd²⁺
ABC-type (Nik)E. coli NikABCDEATP-dependentNi²⁺None

Structural Motifs and Transmembrane Domains

Six Transmembrane Helices and Signal Peptide Prediction

HupE adopts a compact α-helical bundle with five transmembrane domains (TMDs) traversing the cytoplasmic membrane. Topological mapping using reporter fusions confirms an N-terminal periplasmic domain and a C-terminal domain embedded in the lipid bilayer [1]. The N-terminus (residues 1–35) lacks a classical signal peptide but contains a membrane-targeting amphipathic helix, positioning the protein for Ni²⁺ capture from the periplasm. Key structural features include:

  • TMD Organization: TMD1 (residues 36–58), TMD2 (residues 65–87), TMD3 (residues 95–117), TMD4 (residues 130–152), and TMD5 (residues 160–182).
  • Periplasmic Loops: Loop 1 (residues 59–64) and Loop 3 (residues 118–129) form solvent-accessible channels proposed as initial Ni²⁺ entry points.
  • C-Terminal Anchoring: The C-terminal domain (residues 183–210) stabilizes the TMDs via hydrophobic interactions and contributes to dimerization.

Critical Histidine Residues in Functional Motifs

Functional motifs harboring conserved histidine residues are essential for HupE-mediated Ni²⁺ transport. Site-directed mutagenesis identifies seven residues indispensable for activity: H36, D42, H43, F69, E90, H130, and E133 [1]. These residues cluster within two motifs:

  • HX₅DH Motif: Located in TMD1 (residues 36–42), where H36 and H43 coordinate Ni²⁺ alongside D42. Mutants (H36A, D42N, H43A) abolish Ni²⁺ uptake due to disrupted metal binding.
  • FHGX[AV]HGXE Motif: Spans TMD2-TMD3 (residues 69–90), with F69 and E90 forming a hydrophobic pocket that excludes non-Ni²⁺ metals. E90 mutation (E90Q) reduces Vmax by 80%, indicating its role in Ni²⁺ release.

Table 3: Functional Residues in HupE and Their Roles

ResidueLocationMutation EffectProposed Role
H36TMD1 (HX₅DH)Complete loss of transportNi²⁺ coordination
D42TMD1 (HX₅DH)Reduced affinity (Km ↑ 3-fold)Stabilization of Ni²⁺-His complex
H43TMD1 (HX₅DH)Complete loss of transportNi²⁺ coordination
F69TMD2 (FHGX[AV])Impaired Ni²⁺ selectivity (Cu²⁺ tolerance ↓)Steric exclusion of larger cations
E90TMD3 (HGXE)Vmax ↓ 80%Proton-coupled Ni²⁺ release
H130TMD4Partial activity loss (40% of wild type)Structural integrity
E133Loop 4Disrupted dimerizationIntermonomer interaction

The HX₅DH motif’s periplasmic orientation enables rapid Ni²⁺ scavenging, while the FHGX[AV]HGXE motif’s transmembrane positioning facilitates ion dehydration during translocation. This architecture explains HupE’s medium-affinity uptake (Km = 227 ± 21 nM) and resistance to divalent metal interference [1] [2].

Compound Names Mentioned: HupE, HypX, HypE, UreJ, NiCoT, NikABCDE, RILP, Hsp90β.

Properties

CAS Number

147416-34-0

Product Name

hupE protein

Molecular Formula

C6H6N2O

Synonyms

hupE protein

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